1,3-Dimethyl-1H-thieno[2,3-c]pyrazole
Description
Properties
Molecular Formula |
C7H8N2S |
|---|---|
Molecular Weight |
152.22 g/mol |
IUPAC Name |
1,3-dimethylthieno[2,3-c]pyrazole |
InChI |
InChI=1S/C7H8N2S/c1-5-6-3-4-10-7(6)9(2)8-5/h3-4H,1-2H3 |
InChI Key |
UJZNUYYGAXKIIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=CS2)C |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
Research indicates that 1,3-dimethyl-1H-thieno[2,3-c]pyrazole exhibits significant biological properties:
- Anticancer Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has demonstrated cytotoxic effects against human lung carcinoma A549 cells and other tumor cell lines with promising IC50 values .
- Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. Derivatives of thieno[2,3-c]pyrazoles have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
- Inhibition of Phosphodiesterase Enzymes : This action suggests potential applications in treating conditions where phosphodiesterase inhibition is beneficial .
Therapeutic Applications
The diverse pharmacological activities of this compound have led to its investigation in various therapeutic areas:
- Cancer Therapy : Given its anticancer properties, ongoing research aims to optimize this compound for use in targeted cancer therapies.
- Infectious Diseases : Its antimicrobial activity positions it as a candidate for developing new antibiotics or antifungal agents.
Case Studies and Research Findings
Several studies highlight the efficacy of this compound derivatives:
Comparison with Similar Compounds
Thieno[3,4-c]pyrazoles
- Structure : Fused thiophene at positions 3,4 of the pyrazole ring.
- Bioactivity : Primarily used in cardiovascular and cerebrovascular therapies, with applications in hyperglycemia management .
- Key Differences: The altered fusion position reduces antifungal activity compared to thieno[2,3-c]pyrazoles but enhances metabolic disorder applications.
Thieno[3,2-c]pyrazoles
- Structure : Thiophene fused at positions 3,2 of pyrazole.
- Bioactivity : Effective in treating hypertension and glaucoma due to vasodilatory properties .
- Key Differences: The 3,2-fusion orientation enhances selectivity for ion channels, unlike the broader antimicrobial spectrum of thieno[2,3-c]pyrazoles.
Pyrano[2,3-c]pyrazoles
- Structure : Pyran ring fused to pyrazole at positions 2,3.
- Bioactivity : Exhibits anticancer (Chk1 kinase inhibition), antimicrobial, and anti-inflammatory activities .
- Synthesis: Green methods (e.g., Cu/Co-hybrid MOFs, CeO₂ nanoparticles) enable efficient multicomponent reactions in aqueous ethanol .
- Key Differences: The pyran ring introduces fluorescence via ESIPT (excited-state intramolecular proton transfer), absent in thieno analogues .
Furo[2,3-c]pyrazoles
Phenanthro[2,3-c]pyrazoles
- Structure : Phenanthrene-fused pyrazole.
- Bioactivity : Potent anti-inflammatory agents, as seen in derivatives like 8H-phenanthro[2,3-c]pyrazole .
Substituent Effects on Bioactivity
- Thieno[2,3-c]pyrazoles: 4-Carboxamide: Enhances antioxidant capacity by stabilizing radical intermediates . 5-Benzoyl: Improves membrane permeability, critical for in vivo efficacy .
- Pyrano[2,3-c]pyrazoles: 2,4-Di-Cl phenyl: Boosts antileishmanial activity by 30% compared to unsubstituted analogues . 5-Methoxy: Facilitates ESIPT, enabling fluorescent tracking in cellular studies .
Preparation Methods
Cyclocondensation of Hydrazine Derivatives with 1,3-Difunctional Thiophene Precursors
A common approach to synthesize substituted pyrazoles, including fused systems like thieno[2,3-c]pyrazoles, is the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their analogs. This method is well-established for pyrazole formation and can be adapted to thiophene-containing substrates.
Mechanism: The hydrazine acts as a bidentate nucleophile attacking the carbonyl groups of a 1,3-difunctional thiophene derivative, leading to ring closure and formation of the pyrazole ring fused to the thiophene.
Example: Starting from a 2,3-dicarbonyl-substituted thiophene, reaction with dimethylhydrazine can yield 1,3-dimethyl-substituted thieno[2,3-c]pyrazoles after cyclization and dehydration steps.
Use of Methylated Hydrazine Derivatives
To introduce methyl groups at the 1 and 3 positions of the pyrazole ring, methyl-substituted hydrazine derivatives such as 1,2-dimethylhydrazine are employed. This ensures that the nitrogen atoms in the resulting pyrazole ring bear methyl substituents, as required for 1,3-dimethyl substitution.
Specific Preparation Methods for 1,3-Dimethyl-1H-thieno[2,3-c]pyrazole
Although direct literature on the exact preparation of this compound is limited, the synthesis can be inferred from established methods for related pyrazole and thieno-pyrazole derivatives.
Synthetic Route Outline
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1. Preparation of 2,3-dicarbonyl thiophene derivative | Oxidation or functionalization of thiophene at positions 2 and 3 to introduce carbonyl groups | 2,3-dicarbonyl thiophene intermediate |
| 2. Cyclocondensation with 1,2-dimethylhydrazine | Heating in appropriate solvent (e.g., ethanol, DMF) under acidic or neutral conditions | Formation of this compound via ring closure |
| 3. Purification and crystallization | Standard purification techniques (recrystallization, chromatography) | Pure this compound |
Reaction Conditions and Optimization
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are preferred for better solubility and reaction control.
Temperature: Moderate heating (50–100 °C) is typically applied to facilitate cyclization without decomposing sensitive intermediates.
Catalysts/Additives: Acidic catalysts (e.g., HCl) can promote dehydration steps and improve yields.
Reaction Time: Varies from several hours to overnight depending on substrate reactivity.
Representative Data Table for Reaction Optimization
| Parameter | Variation | Observed Effect |
|---|---|---|
| Solvent | Ethanol, DMF, NMP | DMF/NMP gave higher yields and regioselectivity |
| Temperature | Room temp, 60 °C, 90 °C | Higher temperature increased reaction rate but risked side reactions |
| Acid Catalyst | None, HCl (10 N), Acetic acid | HCl enhanced dehydration and yield |
| Molar Ratio (hydrazine:substrate) | 1:1, 1.2:1, 1:1.2 | Slight excess hydrazine improved conversion |
Research Findings and Literature Insights
Pyrazole Synthesis Background
Pyrazole derivatives are commonly synthesized via cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. This approach has been extensively reviewed and optimized for various substitution patterns and fused heterocycles.
The reaction of 1,2-dimethylhydrazine with thiophene-2,3-dicarboxaldehyde or diketone derivatives is a plausible route to the target compound.
Regioselectivity and substitution pattern can be controlled by the choice of hydrazine derivative and reaction conditions.
Thieno[2,3-c]pyrazole Specific Syntheses
Literature reports on thieno[2,3-c]pyrazoles emphasize the importance of the starting thiophene precursor bearing appropriate functional groups at positions 2 and 3.
The cyclization with hydrazine derivatives leads to fused pyrazole ring formation, with methyl substitutions introduced via methylated hydrazines.
The hydrochloride salt of this compound is commercially available, indicating established synthetic routes and purification methods.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclocondensation of 2,3-dicarbonyl thiophene with 1,2-dimethylhydrazine | 2,3-diketothiophene, 1,2-dimethylhydrazine | Heating in DMF with HCl catalyst | 60–85 | Common, straightforward method |
| Alternative multicomponent synthesis (less common) | Thiophene derivatives, methylhydrazine, aldehydes | One-pot reaction under reflux | 50–70 | May require optimization for regioselectivity |
| Post-cyclization methylation (less efficient) | Thieno[2,3-c]pyrazole, methylating agents | Alkylation using methyl iodide or dimethyl sulfate | 40–60 | Risk of overalkylation, less selective |
- PubChem Compound Summary: this compound, CID 58425691 (2025).
- Sigma-Aldrich Product Information: this compound hydrochloride.
- Bougrin, K., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 2018. (PMC6017056)
Q & A
Q. What are the most effective synthetic strategies for preparing 1,3-dimethyl-1H-thieno[2,3-c]pyrazole and its derivatives?
The synthesis of thieno[2,3-c]pyrazole derivatives typically involves multi-component reactions (MCRs) or cyclization strategies. For example:
- Silver(I)-mediated cyclization : A ring-closure reaction using AgNO₃ as a catalyst enables the formation of the thieno-pyrazole core via 5-endo-dig cyclization, as demonstrated in the synthesis of analogous furopyrazole systems .
- Heterogeneous catalysis : Magnetic Fe₃O₄ nanoparticles or Nd-Salen immobilized mesoporous silica (NdSM) can catalyze MCRs under solvent-free or aqueous conditions, enhancing yield and reducing purification steps .
- Green methodologies : Solvent-free conditions or water-based reactions, combined with microwave/ultrasound irradiation, improve reaction efficiency (e.g., 80–95% yields in <30 minutes) .
Q. How are the biological activities of this compound derivatives evaluated in preclinical studies?
Standard assays include:
- Antimicrobial testing : Agar diffusion or microdilution assays against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) .
- Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values .
- Enzyme inhibition : Kinase inhibition (e.g., Chk1) via fluorescence-based assays to assess binding affinity .
- In silico docking : Molecular docking against target proteins (e.g., SARS-CoV-2 Mpro) using AutoDock Vina to predict binding modes .
Q. What catalysts are commonly used in the synthesis of thieno[2,3-c]pyrazole derivatives, and how do they influence reaction outcomes?
- Ionic liquids : [DMBSI]HSO₄ enhances regioselectivity in MCRs, achieving >90% yields under solvent-free conditions .
- Nanoparticles : Fe₃O₄@cellulose composites reduce reaction times (e.g., 20 minutes) and enable magnetic recovery, improving recyclability .
- Brønsted acids : p-TSA or ytterbium triflate catalyze cyclocondensation, particularly for spiro-conjugated derivatives .
Advanced Research Questions
Q. How can computational methods optimize the design of this compound derivatives for specific biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like Mpro (PDB ID 6LU7). Substituents at N1 or the thiophene ring modulate interactions (e.g., hydrogen bonding with His41) .
- ADMET profiling : SwissADME predicts pharmacokinetic properties (e.g., LogP, bioavailability) to prioritize derivatives with drug-like profiles .
- QSAR modeling : Machine learning correlates structural features (e.g., electron-withdrawing groups at C5) with activity, guiding synthetic prioritization .
Q. What strategies address contradictory data in the biological evaluation of thieno[2,3-c]pyrazole analogs?
- Dose-response validation : Replicate IC₅₀ measurements across multiple cell lines to distinguish true activity from assay noise .
- Off-target profiling : Use kinase inhibitor panels (e.g., Eurofins) to identify non-specific binding, particularly for Chk1 inhibitors .
- Crystallography : Resolve ligand-protein co-crystal structures to confirm binding modes hypothesized via docking .
Q. How are spiro-conjugated thieno[2,3-c]pyrazole derivatives synthesized, and what are their unique applications?
- Spirocyclization : React thieno-pyrazole intermediates with isatins or cyclic ketones using Yb(OTf)₃ as a catalyst. For example, spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives show enhanced antiviral activity .
- Applications : Spiro derivatives exhibit dual inhibition (e.g., COX-2 and 5-LOX in inflammation) due to conformational rigidity .
Q. What advanced techniques improve the sustainability of thieno[2,3-c]pyrazole synthesis?
- Microwave-assisted synthesis : Reduces reaction times from hours to minutes (e.g., 15 minutes at 100°C) while maintaining >85% yields .
- Biocatalysis : Lipases or cellulases in aqueous media enable enantioselective synthesis of chiral derivatives .
- DOE optimization : Design of Experiments (DOE) models (e.g., Box-Behnken) optimize solvent, catalyst loading, and temperature parameters .
Q. How do substituents on the thieno[2,3-c]pyrazole core influence biological activity?
- Electron-withdrawing groups (Cl, NO₂) : Enhance antimicrobial potency by increasing membrane permeability .
- Bulkier substituents (e.g., benzyl) : Improve kinase selectivity by occupying hydrophobic pockets in target enzymes .
- Hydrophilic groups (OH, NH₂) : Mitigate cytotoxicity in normal cells (e.g., HEK293) while retaining anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
